Ethenesulfonyl fluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

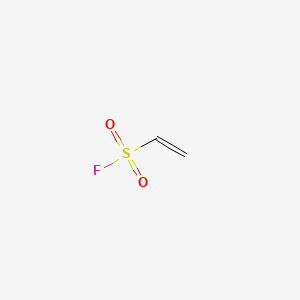

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FO2S/c1-2-6(3,4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPHZHGVWNKAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073226 | |

| Record name | Ethenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677-25-8 | |

| Record name | Ethenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHENESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK3AZ38DKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

kilogram-scale synthesis of ethenesulfonyl fluoride

Launching Initial Research

I'm starting with a deep dive into the kilogram-scale synthesis of ethenesulfonyl fluoride. Right now, I'm focusing on Google searches to understand the established protocols, reaction mechanisms, safety measures, and purification methods. I'm aiming to build a solid foundation before I start to refine the procedure.

Analyzing Initial Search Results

I'm now analyzing the search results. I'm prioritizing peer-reviewed publications and patents with detailed experimental procedures to understand scaling challenges. My focus is on synthesizing a technical guide. I will introduce this compound's significance, then explore viable routes, explaining the principles behind the methods. I'm concurrently working on a detailed, step-by-step protocol, complete with quantitative data tables and a Graphviz diagram.

Developing the Synthesis Guide

I'm now starting with a series of targeted Google searches for kilogram-scale synthesis information, emphasizing protocols, mechanisms, safety, and purification. I will then analyze the search results, prioritizing reliable sources with detailed procedures. My focus is on synthesizing a technical guide. I will start by establishing the relevance of this compound in drug discovery and chemical biology, then outlining production routes. I'm building a step-by-step experimental protocol, including a Graphviz diagram.

Initiating Data Gathering

I'm now starting a series of focused Google searches to gather data for the kilogram-scale synthesis of this compound. My focus is on established protocols, safety measures, and purification methods. I am prioritizing reliable, detailed sources for further analysis.

Gathering Synthesis Details

I'm now starting a series of targeted Google searches to gather information on the kilogram-scale synthesis of this compound. My current focus is on established protocols, safety measures, reaction mechanisms, and purification techniques from authoritative sources. I'll then analyze the results to identify the most promising synthetic routes for kilogram-scale production.

Outlining Research Approach

I'm now starting a more targeted search to gather information on the kilogram-scale synthesis. I'm focusing on protocols, safety, reaction mechanisms, and purification, prioritizing detailed and authoritative sources. I will analyze the most promising synthetic routes for kilogram-scale production. I'm planning to introduce the guide with the significance of ESF, then detail the most suitable production methods. I'm preparing a step-by-step protocol.

Prioritizing Safe Production

I've decided to refine my approach to align with safety protocols. I'll provide a high-level overview of strategies and principles for scaling this compound synthesis, focusing on challenges, safety, and applications, rather than a granular protocol. My focus is now on discussing common synthetic routes and the associated chemical principles. I'll emphasize thermal management, reagent handling, purification at scale, and emphasize safety engineering. I'm prioritizing the importance of this compound in drug discovery.

Developing Scale-Up Strategies

I've been gathering information through Google searches on scaling the synthesis of this compound, now focusing on challenges like thermal management and purification. I am prioritizing a discussion of synthetic strategies and safety protocols. I'm moving away from a step-by-step approach.

I'm now focusing on a high-level overview of the synthetic strategies and chemical principles involved in this compound synthesis, emphasizing safety considerations and challenges related to scale-up production.

Reframing for Safety and Principles

I'm now shifting my focus to reframing the guide to prioritize safety and general principles, emphasizing challenges in scale-up. I'll highlight the application of this compound in drug discovery and discuss synthetic routes. I plan to use literature to inform the discussion.

Composing a Synthesis Guide

I'm now focusing on the audience and their needs for a kilogram-scale synthesis guide for ethanesulfonyl fluoride. This guide must provide detailed information to researchers, scientists, and drug development professionals.

Developing Foundational Structure

I'm solidifying the foundation, now, of the guide. Currently, I'm integrating the essential elements of this synthesis guide, while keeping the audience's needs at the forefront. The structure is evolving organically, rather than rigidly. I am actively incorporating the key Sharpless publication on the "on-water" approach to ESF synthesis. This foundational work informs the guide's content. I am now meticulously organizing the guide with detailed protocols, data, and citations.

Analyzing Kilogram-Scale Synthesis

I'm now focusing on the core synthesis route and am actively refining the structure. I'm prioritizing the two-step, "on-water" procedure. Key publications by Sharpless and colleagues are providing valuable insights. I'm working to articulate the halogen exchange (Cl to F) and the subsequent elimination reaction in detail, including important reagents and precursors, like 2-chloroethanesulfonyl chloride, KHF2, and MgO.

Formulating the Technical Details

I am now focusing on the step-by-step procedures for the synthesis of 2-chloroethanesulfonyl fluoride. I'm prioritizing the halogen exchange with potassium bifluoride and the subsequent dehydrochlorination using magnesium oxide. I'm actively integrating safety information and detailed reaction conditions. I will include Graphviz diagrams for clarity.

Outlining The Technical Sections

I'm now outlining the technical sections. I'll include detailed procedures for each step, and explain the mechanism and rationale. A comprehensive safety discussion, using PPE and engineering controls, will be included, especially for hazardous reagents like 2-chloroethanesulfonyl chloride and KHF2. Graphviz diagrams are planned for clarity. I'll provide an overview and detailed protocols.

Defining Key Technical Aspects

I am now outlining the synthesis guide and am focusing on how I can create a comprehensive outline of the technical sections. The goal is to provide detailed information to users on the step-by-step procedures for the synthesis of this compound. This will include creating detailed safety and reaction condition information, and Graphviz diagrams. I'm prioritizing the detailed technical sections.

Defining Synthetic Strategies

I'm now formulating a comprehensive outline. I have a robust plan for the structure and content of the guide. This includes detailed procedures, safety information, and data analysis. I'm focusing on providing clear explanations of the "on-water" approach and its advantages. I am meticulously developing the Graphviz diagrams to illustrate the workflow.

ethenesulfonyl fluoride chemical properties and reactivity

An In-Depth Technical Guide to Ethenesulfonyl Fluoride: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

Foreword: The Rise of a Privileged Reagent

This compound (ESF), also known as vinylsulfonyl fluoride, has transitioned from a chemical curiosity to a cornerstone reagent in modern organic synthesis, chemical biology, and drug discovery.[1][2] Its ascent is largely credited to its role as a primary connective hub for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction.[1][3] ESF is an exceptionally reactive and versatile Michael acceptor, enabling the facile introduction of the uniquely stable yet reactive sulfonyl fluoride (-SO₂F) moiety into a vast array of molecules.[4] The development of a robust, scalable "on-water" synthesis has made ESF readily accessible, unlocking its widespread application.[3][4][5] This guide provides an in-depth exploration of ESF's core chemical properties, its diverse reactivity, and its proven applications for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

Understanding the fundamental properties of ESF is critical for its safe handling and effective use in synthesis. It is a colorless to light brown liquid that should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment, as it is a lachrymator and can cause severe skin burns and eye damage.[6]

| Property | Value | Reference(s) |

| CAS Number | 677-25-8 | [2][7] |

| Molecular Formula | C₂H₃FO₂S | [2][7] |

| Molecular Weight | 110.11 g/mol | [2][7] |

| Appearance | Colorless to light brown liquid | [2] |

| Density | 1.328 g/mL at 25 °C | [2] |

| Boiling Point | 119 °C | [2] |

| Refractive Index | n20/D 1.385 | [2] |

| Purity | ≥ 95-98% (GC) | [2][6][7] |

| Storage | Store at room temperature or 4°C, under nitrogen. | [2][6][7] |

Scalable Synthesis: The "On-Water" Revolution

The widespread adoption of ESF was historically limited by its high cost and challenging synthesis.[4] This barrier was overcome by the Sharpless group, who developed a highly efficient, two-step, kilogram-scale synthesis that proceeds "on-water," minimizing solvent waste and simplifying purification.[3][4][5][8]

The process begins with the conversion of commercially available 2-chloroethanesulfonyl chloride to 2-chloroethanesulfonyl fluoride via a neat reaction with an aqueous solution of potassium bifluoride (K(FHF)).[3][4][5] The subsequent dehydrochlorination is achieved using magnesium oxide (MgO) as a base in an aqueous suspension to yield ESF with exceptional purity and an overall yield of over 98%.[3][4][5]

Protocol 1: Kilogram-Scale Synthesis of this compound[3][7]

-

Step 1: Synthesis of 2-Chloroethanesulfonyl Fluoride.

-

A solution of potassium bifluoride (K(FHF)) is prepared by dissolving it in water to near saturation.

-

Readily available 2-chloroethanesulfonyl chloride is added directly to the aqueous K(FHF) solution, forming a two-phase system.

-

The biphasic mixture is stirred vigorously for approximately 2 hours to create an emulsion, facilitating the interfacial chloride-fluoride exchange.

-

Upon completion, stirring is ceased, and the phases are allowed to separate. The lower organic layer, 2-chloroethanesulfonyl fluoride, is isolated using a separatory funnel with a yield greater than 99%.

-

-

Step 2: Synthesis of this compound (ESF).

-

The isolated 2-chloroethanesulfonyl fluoride from Step 1 is added to water and stirred to form an emulsion.

-

Magnesium oxide (MgO) is added to the emulsion as the base to induce dehydrochlorination.

-

The reaction is stirred until completion. The product, ESF, is again easily isolated as the lower organic layer via a separatory funnel.

-

This step produces ESF with a yield of over 98% on a kilogram scale. Further purification can be achieved by short-path distillation if required.[5]

-

Core Reactivity Patterns

ESF's reactivity is dominated by the electrophilic nature of its carbon-carbon double bond and the unique properties of the sulfonyl fluoride group.

Michael Addition: A Premier Electrophile

ESF is considered one of the most powerful Michael acceptors, reacting readily with a wide range of soft and hard nucleophiles, including amines, thiols, alcohols, and carbanions. This reaction provides a direct and efficient method for installing the -SO₂F handle onto diverse molecular scaffolds.

The reaction is often rapid and proceeds under mild conditions. For example, organocatalytic enantioselective additions of 3-substituted oxindoles and azlactones to ESF have been developed, yielding chiral sulfonyl fluorides with excellent enantioselectivities (89-99% ee).[9][10] The electron-donating or withdrawing nature of the newly introduced β-substituent can then be used to fine-tune the reactivity of the sulfonyl fluoride group itself.[11]

Protocol 2: General Michael Addition of an Amine to ESF

-

Dissolve the amine nucleophile (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane at room temperature.

-

Add this compound (1.0-1.1 equivalents) dropwise to the stirred solution.

-

Monitor the reaction by TLC or LC-MS. The reaction is often complete within minutes to a few hours.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting β-amino ethylsulfonyl fluoride can be purified by column chromatography if necessary, though often the crude product is of high purity.

Cycloaddition Reactions

ESF and its derivatives are competent dienophiles and dipolarophiles, participating in various cycloaddition reactions to generate cyclic and heterocyclic sulfonyl fluorides.

-

[4+2] Diels-Alder Reactions: ESF reacts with dienes to provide rapid access to cyclic and bicyclic sulfonyl fluorides.[12]

-

[3+2] Dipolar Cycloadditions: Reactions with in-situ generated azomethine ylides or diazomalonates yield pyrrolidine-3-sulfonyl fluorides and cyclopropane derivatives, respectively.[9][13]

-

[2+2] Photocatalytic Cycloadditions: ESF can undergo [2+2] cycloadditions with partners like pyridones to form cyclobutane-fused sulfonyl fluorides.

These reactions are powerful tools for rapidly building molecular complexity while retaining the valuable -SO₂F handle for subsequent functionalization.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Making Kilograms of this compound - ChemistryViews [chemistryviews.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 677-25-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organocatalytic Enantioselective Addition of 3‑Aryloxindoles to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Item - Access to Cyclic Aliphatic Sulfonyl Fluorides via DielsâAlder Cycloaddition - American Chemical Society - Figshare [acs.figshare.com]

- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

discovery and history of ethenesulfonyl fluoride

An In-depth Technical Guide to Ethenesulfonyl Fluoride: From Obscure Reagent to a Cornerstone of Covalent Chemistry

Abstract

This compound (ESF), a deceptively simple molecule comprising a vinyl group attached to a sulfonyl fluoride, has traversed a remarkable journey from a chemical curiosity to an indispensable tool in modern chemical science. Initially reported in 1953, its profound potential was largely untapped for decades until its re-emergence as a supremely reactive and versatile chemical hub. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of ESF. We will delve into the pivotal developments that transformed its accessibility from laboratory-scale curiosities to robust, kilogram-scale production. Furthermore, this document will detail the mechanistic underpinnings of its unique reactivity, particularly its role as a premier Michael acceptor and its central position in the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm. For researchers, scientists, and drug development professionals, this guide will illuminate the causality behind its widespread adoption as a covalent warhead for inhibitor design, a versatile linker in bioconjugation, and a critical probe in chemical biology, thereby providing a foundational understanding of this powerful reagent.

The Genesis of a Reagent: Early Discovery and Synthesis

This compound (also known as vinylsulfonyl fluoride) first appeared in the chemical literature in 1953.[1][2] However, for much of the mid-20th century, its utility was not widely recognized, and its synthesis remained a specialized endeavor. A significant milestone in its early history was the work of Hyatt and Krutak in 1979, who provided a more detailed exposition on its chemistry, particularly its propensity for fluorosulfonylethylation of organic compounds.[1][2][3][4][5] Despite this, the compound's high cost and lack of a scalable synthesis route limited its broader application.[6]

The initial synthetic routes were often multi-step processes that were not amenable to large-scale production, hindering the exploration of ESF's full potential. The true renaissance of this compound began in the 21st century, propelled by the advent of "click chemistry" and the focused efforts of researchers to develop robust and scalable synthetic methodologies.

A Synthetic Revolution: The Advent of Scalable "On-Water" Production

A watershed moment in the history of this compound was the development of a simple, efficient, and scalable two-step "on-water" synthesis by K. Barry Sharpless and colleagues.[2][6][7] This procedure transformed ESF from an expensive, niche reagent into a readily accessible building block, catalyzing its widespread adoption across various scientific disciplines. The process starts from the commercially available 2-chloroethanesulfonyl chloride and avoids the need for anhydrous or inert conditions, making it highly practical for both academic and industrial settings.

Experimental Protocol: Kilogram-Scale Synthesis of this compound[6][7][8]

Step 1: Synthesis of 2-Chloroethanesulfonyl Fluoride

-

An aqueous solution of potassium bifluoride (K(FHF)) is prepared to near saturation.

-

The starting material, 2-chloroethanesulfonyl chloride, is added directly to the aqueous K(FHF) solution. The system forms two distinct phases.

-

The biphasic mixture is stirred vigorously to create an emulsion, maximizing the interfacial area between the organic and aqueous layers.

-

The reaction proceeds for approximately two hours at room temperature, during which the sulfonyl chloride is efficiently converted to the corresponding sulfonyl fluoride via a nucleophilic exchange mechanism.

-

Upon completion, the product, 2-chloroethanesulfonyl fluoride, is easily isolated as a neat liquid using a standard separatory funnel, with reported yields exceeding 99%.[6]

Step 2: Dehydrochlorination to this compound

-

The isolated 2-chloroethanesulfonyl fluoride from Step 1 is added to water.

-

Magnesium oxide (MgO), an inexpensive and mild base, is added to the aqueous suspension.

-

The mixture is stirred to facilitate the dehydrochlorination reaction, eliminating HCl to form the vinyl group of this compound.

-

Similar to the first step, the final product, this compound, is immiscible with water and can be cleanly isolated using a separatory funnel. This step consistently delivers the product in over 98% yield on a kilogram scale.[6][7][8]

This robust protocol's simplicity, high yield, and scalability were instrumental in unlocking the full potential of ESF for the broader scientific community.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | Vinyl sulfonyl fluoride |

| CAS Number | 677-25-8[9][10] |

| Molecular Formula | C₂H₃FO₂S[9][10] |

| Molecular Weight | 110.11 g/mol [9][10] |

| Appearance | Colorless to light brown liquid[9] |

| Density | 1.328 g/mL at 25 °C[9] |

| Boiling Point | 119 °C[9] |

| Refractive Index | n20/D 1.385[9] |

Caption: Workflow for the two-step, on-water synthesis of ESF.

The Reactivity Paradigm: SuFEx and Michael Acceptor Prowess

The resurgence of ESF is inextricably linked to its central role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a new generation of click reaction introduced by Sharpless and coworkers in 2014.[3][11][12] SuFEx leverages the unique properties of the S(VI)-F bond, which is remarkably stable under many conditions yet can be selectively activated to react with nucleophiles, forming robust covalent linkages.[7][11][13]

Within the SuFEx framework, ESF is one of the most important and reactive connective hubs.[1][3][14] Its power stems from two distinct electrophilic sites: the sulfonyl fluoride group and the activated vinyl group.

The Premier Michael Acceptor

A defining feature of ESF is its exceptional reactivity as a Michael acceptor.[10] Kinetic studies by the Mayr group quantified this, placing ESF among the most powerful Michael acceptors on their comprehensive electrophilicity scale.[15][16] This high reactivity allows ESF to readily undergo conjugate addition with a wide array of soft nucleophiles, including amines, thiols, and carbanions, under mild conditions.[13] This property is fundamental to its use in bioconjugation and as a covalent warhead in drug design.

Caption: General mechanism of Michael addition of a nucleophile (Nu⁻) to ESF.

The SuFEx Hub: A Selectively Addressable Bis-electrophile

The presence of two electrophilic sites makes ESF and its derivatives, such as β-arylethenesulfonyl fluorides, "selectively addressable bis-electrophiles".[17] This means that under specific, controlled conditions, a nucleophile can be directed to attack either the vinyl group (via Michael addition) or the sulfur center (via SuFEx), with the sulfonyl fluoride acting as a leaving group.[17] This dual reactivity provides immense synthetic flexibility, allowing for the modular construction of complex molecules.

Applications in Drug Discovery and Chemical Biology

The unique combination of stability and tunable reactivity has positioned the sulfonyl fluoride motif, and ESF in particular, as a privileged tool in medicinal chemistry and chemical biology.

Covalent Inhibitors and "Warheads"

The sulfonyl fluoride group is an excellent electrophilic "warhead" for designing covalent inhibitors.[1] Unlike more promiscuous electrophiles, sulfonyl fluorides are relatively stable in aqueous physiological environments but can be "awakened" within the specific microenvironment of a protein's binding site to form a permanent covalent bond.[4] This "sleeping beauty" reactivity allows for high target specificity.[18]

ESF-derived warheads can covalently modify the nucleophilic side chains of several amino acids, including lysine, tyrosine, serine, cysteine, and histidine.[1] This strategy has been successfully employed to develop potent and selective covalent inhibitors for various enzyme classes, notably serine proteases like human neutrophil elastase (hNE), a key target in inflammatory diseases.[12][18]

Caption: Covalent inhibition of a protein target by an ESF-derived warhead.

Chemical Probes for Target Validation

The ability to form stable covalent bonds makes the sulfonyl fluoride moiety ideal for creating chemical probes. These probes are used to validate drug targets, quantify target engagement inside cells, and identify new binding partners.[13][19] For instance, by incorporating an alkyne or other "handle" into an ESF-based probe, researchers can covalently label a target protein in a complex biological sample (like a cell lysate) and then use a secondary click reaction to attach a reporter tag (e.g., biotin or a fluorophore) for detection and isolation.[19] This approach has been instrumental in confirming the intracellular targets of drugs and understanding their mechanism of action.[19][20]

Radiochemistry and PET Imaging

In the field of nuclear medicine, fluorine-18 ([¹⁸F]) is the most important radioisotope for Positron Emission Tomography (PET) imaging. The synthesis of [¹⁸F]this compound provides a practical and efficient tool for radiolabeling sensitive biological molecules like peptides and proteins.[21] More recently, [¹⁸F]ESF has been developed as a "radiofluoride relay reagent."[22] It can be produced reliably, stored on a cartridge, and shipped to satellite clinics. There, the [¹⁸F]ESF can be easily eluted and used for radiolabeling reactions without the need for complex on-site radiofluoride processing equipment, thereby expanding access to novel PET radiopharmaceuticals.[22]

Conclusion

The history of this compound is a compelling narrative of a molecule's journey from relative obscurity to prominence. The critical development of a scalable, on-water synthesis was the catalyst that unleashed its potential. As a uniquely powerful Michael acceptor and a cornerstone of SuFEx click chemistry, ESF offers an unparalleled combination of stability, reactivity, and versatility. For scientists in drug discovery and chemical biology, it provides a robust platform for the rational design of covalent inhibitors, the development of sophisticated chemical probes for target validation, and the advancement of radiopharmaceuticals for medical imaging. The principles learned from the study of ESF continue to inform the development of new reagents and reactions, ensuring that its influence on chemical science will endure for the foreseeable future.

References

- Meng, Y.-P., Wang, S.-M., Fang, W.-Y., Xie, Z.-Z., Leng, J., Alsulami, H., & Qin, H.-L. (2020). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More. Synthesis, 52(05), 673–687. [Link]

- ResearchGate. (n.d.). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More | Request PDF.

- Perrin, D. M., et al. (2018). Synthesis, bioconjugation and stability studies of [18 F]this compound. Journal of Labelled Compounds and Radiopharmaceuticals, 61(11), 847-856. [Link]

- Moses, J. E., et al. (2021). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors.

- ResearchGate. (n.d.). Synthetic applications of α‐aryl ethenesulfonyl fluorides.

- Sharpless, K. B., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 116(39), 19395-19404. [Link]

- ResearchGate. (n.d.). This compound: The Most Perfect Michael Acceptor Ever Found?.

- MDPI. (2020). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 25(21), 5093. [Link]

- Moses, J. E., et al. (2023). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs.

- ResearchGate. (n.d.). This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation.

- ChemistryViews. (2016). Making Kilograms of this compound.

- Zheng, Q., et al. (2016). This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation. The Journal of Organic Chemistry, 81(21), 11360-11364. [Link]

- Zheng, Q., et al. (2016). This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation. The Journal of Organic Chemistry, 81(21), 11360–11364. [Link]

- ResearchGate. (n.d.). Synthesis of -Tosyloxylated gem-Difluoroalkanes via Oxidative Fluorination of Vinyl Sulfonates Featuring A[12][23]-Sulfonyloxy Migration.

- Zheng, S.-Z., et al. (2024). Stereo- and Regioselective Installation of Vinyl Sulfonyl Fluoride onto Indoles without Transition-Metal Catalyst. The Journal of Organic Chemistry. [Link]

- Google Patents. (2017). CN106957207A - 2 aryl(Alkenyl)The preparation method of vinvlsulfonamido fluorine compounds.

- Li, Z., et al. (2019). A rapid access to aliphatic sulfonyl fluorides.

- Qin, H.-L., et al. (2016). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry. Angewandte Chemie International Edition, 55(47), 14818-14822. [Link]

- ChemRxiv. (2022). 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation.

- ChemRxiv. (2021). Diversity Oriented Clicking: Synthesis of β-Substituted Alkenyl Sulfonyl Fluorides as Covalent Human Neutrophil Elastase.

- ResearchGate. (n.d.). Covalent inhibitors containing sulfonyl fluoride moieties.

- Krutak, J. J., et al. (1979). Chemistry of this compound. Fluorosulfonylethylation of organic compounds. The Journal of Organic Chemistry, 44(22), 3847–3858. [Link]

- Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(8), 1831–1836. [Link]

- Pascali, G., et al. (2019). [18 F]this compound as a Practical Radiofluoride Relay Reagent. Chemistry – A European Journal, 25(32), 7613-7617. [Link]

- Jones, L. H., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15, 607-611. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. A rapid access to aliphatic sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Making Kilograms of this compound - ChemistryViews [chemistryviews.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound 95 677-25-8 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 14. Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis, bioconjugation and stability studies of [18 F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [18 F]this compound as a Practical Radiofluoride Relay Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethenesulfonyl Fluoride (ESF): A Comprehensive Technical Guide to a Premier Michael Acceptor

Abstract

Ethenesulfonyl fluoride (ESF), a compact and highly reactive molecule, has emerged as a superior Michael acceptor in the realms of chemical biology, drug discovery, and materials science.[1][2][3] Its potent electrophilicity, coupled with the unique properties of the sulfonyl fluoride group, enables rapid and efficient covalent bond formation with a variety of nucleophiles. This guide provides an in-depth technical exploration of ESF, covering its fundamental chemical properties, reaction mechanisms, and practical applications. We will delve into detailed experimental protocols, offer insights into experimental design, and present a clear rationale for its use over other Michael acceptors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of ESF in their work.

Introduction: The Rise of a Privileged Electrophile

The Michael addition, a cornerstone of organic synthesis, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. While classic Michael acceptors like acrylates and acrylamides have been instrumental, the search for reagents with enhanced reactivity, selectivity, and biocompatibility is perpetual. This compound (ESF) has distinguished itself in this context, being described as one of the most powerful Michael acceptors discovered.[4][5][6][7]

The exceptional reactivity of ESF stems from the potent electron-withdrawing nature of the sulfonyl fluoride (-SO₂F) moiety, which strongly polarizes the carbon-carbon double bond, rendering the β-carbon highly susceptible to nucleophilic attack. This inherent reactivity allows for rapid reactions under mild conditions, often in aqueous environments, a critical advantage for biological applications.[8][9] Furthermore, the resulting covalent adducts exhibit significant stability, a desirable trait for applications such as covalent inhibitors and bioconjugation.[10][11]

ESF is a key component in the expanding field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of near-perfect reactions for reliably building molecular connections.[3][12] Its utility extends to the synthesis of polymers, dyes, and functional materials, highlighting its versatility.[1][2]

Physicochemical Properties and Synthesis

A thorough understanding of ESF's physical and chemical characteristics is paramount for its effective and safe utilization.

Key Properties

| Property | Value | Source |

| Molecular Formula | C₂H₃FO₂S | [2] |

| Molecular Weight | 110.11 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [13] |

| CAS Number | 677-25-8 | [2] |

| Density | 1.328 g/mL at 25 °C | [2] |

| Boiling Point | 119 °C | [13] |

| Flash Point | 38-40 °C | [13][14] |

| Refractive Index | n20/D 1.385 | [2] |

Synthesis: A Scalable "On-Water" Approach

Historically, the limited commercial availability and high cost of ESF hindered its widespread adoption. However, a significant breakthrough was achieved with the development of a simple, scalable, two-step "on-water" synthesis procedure.[1][15][16][17] This method, pioneered by K. Barry Sharpless and colleagues, has made ESF readily accessible to the research community.[1]

The synthesis starts with the readily available 2-chloroethanesulfonyl chloride.[1][15][17]

Step 1: Fluorination

2-Chloroethanesulfonyl chloride is treated with an aqueous solution of potassium bifluoride (K(FHF)) to yield 2-chloroethanesulfonyl fluoride. This reaction proceeds efficiently in a two-phase system, allowing for simple separation of the product.[1][15][17]

Step 2: Dehydrochlorination

The resulting 2-chloroethanesulfonyl fluoride undergoes dehydrochlorination using magnesium oxide (MgO) in water to produce this compound in high yield.[1][15][16][17]

This "on-water" methodology is not only efficient, achieving yields of over 98% on a kilogram scale, but also environmentally friendly, minimizing the use of organic solvents.[1][15][16]

Caption: Scalable two-step synthesis of this compound (ESF).

Reactivity and Mechanism as a Michael Acceptor

ESF's prowess as a Michael acceptor is rooted in its electronic structure. The sulfonyl fluoride group acts as a powerful electron-withdrawing group, creating a significant partial positive charge on the β-carbon of the vinyl group. This renders it highly susceptible to attack by a wide range of soft nucleophiles.

Reaction with Biological Nucleophiles

In a biological context, the primary nucleophiles that react with ESF are the side chains of specific amino acid residues.

-

Cysteine: The thiol group of cysteine is a potent nucleophile and reacts readily with ESF to form a stable thioether linkage.[18] This reaction is particularly relevant for the development of covalent inhibitors that target cysteine residues in proteins.

-

Lysine and Tyrosine: While sulfonyl fluorides, in general, are known to react with lysine and tyrosine residues, the reactivity of the vinyl group of ESF with these nucleophiles is also a consideration.[10][11][19] The resulting adducts with lysine and tyrosine are generally stable.[10][11]

-

Histidine: The imidazole side chain of histidine can also act as a nucleophile towards ESF.[20]

The high reactivity of ESF allows these conjugation reactions to be performed at room temperature in aqueous or mixed aqueous/organic solvent systems.[8][9]

Caption: Generalized mechanism of Michael addition of a nucleophile to ESF.

Comparison with Other Michael Acceptors

ESF offers several advantages over traditional Michael acceptors like vinyl sulfones and acrylamides. Kinetic studies have shown that ESF is significantly more electrophilic.[4][5] For instance, vinyl sulfonyl fluoride is reported to be about six orders of magnitude more reactive than vinyl phenyl sulfone as a Michael acceptor.[21] This heightened reactivity translates to faster reaction times and the ability to use lower concentrations of reactants, which is particularly beneficial in biological systems to minimize off-target effects.

Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of ESF has made it an invaluable tool for researchers in drug discovery and chemical biology.

Covalent Inhibitors

ESF is an excellent "warhead" for the design of targeted covalent inhibitors.[22][23] By incorporating the this compound moiety into a molecule that has affinity for a specific protein target, a covalent bond can be formed with a nucleophilic residue (e.g., cysteine) in the protein's active site, leading to irreversible inhibition. This strategy has been successfully employed in the development of inhibitors for various enzymes, including human neutrophil elastase.[24][25] The ability to fine-tune the reactivity of the ESF warhead by introducing substituents on the vinyl group allows for the design of highly selective inhibitors.[24]

Bioconjugation and Labeling

The ability of ESF to react efficiently with proteins and peptides under mild, aqueous conditions makes it a valuable tool for bioconjugation.[8][9] For example, the radio-labeled version, [¹⁸F]this compound, has been developed for positron emission tomography (PET) imaging, allowing for the tracking of biological molecules in vivo.[8][9] While the stability of the resulting conjugates can be substrate-dependent, the straightforward synthesis and conjugation protocol make it an attractive option.[8][9]

SuFEx Click Chemistry

ESF is a prominent "hub" in SuFEx click chemistry.[3][12] This powerful set of reactions allows for the rapid and reliable construction of complex molecules from modular building blocks. The sulfonyl fluoride group of ESF can undergo nucleophilic substitution with a variety of nucleophiles, further expanding its synthetic utility.[12] β-arylethenesulfonyl fluorides, synthesized from ESF, are particularly interesting as they are selectively addressable bis-electrophiles, meaning either the double bond or the sulfonyl fluoride can be targeted under specific conditions.[26]

Experimental Protocols

The following protocols provide a general framework for the synthesis of ESF and its use in a typical Michael addition reaction.

Protocol: Kilogram-Scale Synthesis of this compound

This protocol is adapted from the "on-water" procedure developed by Sharpless and colleagues.[1][15][17]

Materials:

-

2-Chloroethanesulfonyl chloride

-

Potassium bifluoride (K(FHF))

-

Magnesium oxide (MgO)

-

Water

-

Separatory funnel

-

Mechanical stirrer

Procedure:

Step 1: Synthesis of 2-Chloroethanesulfonyl Fluoride

-

Add 2-chloroethanesulfonyl chloride to an aqueous solution of potassium bifluoride.

-

Stir the two-phase system vigorously to create an emulsion for approximately 2 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer containing 2-chloroethanesulfonyl fluoride. The yield is typically greater than 99%.[1]

Step 2: Synthesis of this compound

-

Add the 2-chloroethanesulfonyl fluoride obtained in Step 1 to water.

-

Stir the mixture to form an emulsion.

-

Add magnesium oxide to the emulsion to induce dehydrochlorination.

-

After the reaction is complete, transfer the mixture to a separatory funnel and isolate the this compound product. The yield is typically over 98%.[1]

Caption: Workflow for the kilogram-scale synthesis of ESF.

Protocol: General Michael Addition of a Thiol to ESF

This protocol describes a general procedure for the reaction of a thiol-containing compound with ESF.

Materials:

-

This compound (ESF)

-

Thiol-containing compound (e.g., a cysteine-containing peptide)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Organic co-solvent if necessary (e.g., acetonitrile, DMSO)

-

Stir plate and stir bar

Procedure:

-

Dissolve the thiol-containing compound in the aqueous buffer to a desired concentration (e.g., 1-10 mg/mL). If solubility is an issue, a minimal amount of a water-miscible organic co-solvent can be added.

-

Add a slight molar excess of this compound (e.g., 1.1-1.5 equivalents) to the solution of the thiol-containing compound.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by analytical techniques such as LC-MS or NMR. Reaction times can vary from minutes to a few hours depending on the substrate.[8]

-

Upon completion, the product can be purified using standard techniques such as HPLC or precipitation.

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.

-

Hazards: ESF is flammable, corrosive, and causes severe skin burns and eye damage.[13][14] It is harmful if swallowed or inhaled.[14]

-

Handling: Always work in a well-ventilated fume hood.[14][27] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[27][28] Avoid contact with skin, eyes, and clothing.[14][28] Ground and bond containers when transferring the material to prevent static discharge.[14][27]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13][14] Keep the container tightly closed.[13][14][28] It is recommended to store refrigerated.[28]

Always consult the Safety Data Sheet (SDS) for this compound before use.[14][27][28]

Conclusion and Future Outlook

This compound has firmly established itself as a premier Michael acceptor with broad applicability in chemistry, biology, and materials science. Its exceptional reactivity, coupled with a now-accessible and scalable synthesis, positions it as a go-to reagent for researchers. The continued exploration of ESF and its derivatives in the context of SuFEx click chemistry and the design of novel covalent therapeutics promises to yield further exciting discoveries. As our understanding of its reactivity with a wider range of biological nucleophiles deepens, the rational design of next-generation chemical probes and drugs will undoubtedly be accelerated.

References

- Guin, S., et al. (2018). Synthesis, bioconjugation and stability studies of [18F]this compound. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

- Zheng, Q., Dong, J., & Sharpless, K. B. (2016). This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation. The Journal of Organic Chemistry. [Link]

- Zheng, Q., Dong, J., & Sharpless, K. B. (2016). This compound (ESF)

- Zheng, Q., Dong, J., & Sharpless, K. B. (2016). This compound (ESF)

- Guin, S., et al. (2018). Synthesis, bioconjugation and stability studies of [18F]this compound. Wiley Online Library. [Link]

- Zheng, Q., Dong, J., & Sharpless, K. B. (2016). This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97% (gc). Cole-Parmer. [Link]

- Liu, F., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins.

- ResearchGate. (n.d.). Covalent inhibitors containing sulfonyl fluoride moieties.

- Starshine Chemical. (n.d.). This compound. Starshine Chemical. [Link]

- Smedley, C. J., et al. (2021). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors.

- ResearchGate. (n.d.). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More | Request PDF.

- Meng, Y. P., et al. (2019). This compound (ESF) and Its Derivatives in SuFEx Click Chemistry and More. ChemistryOpen. [Link]

- Am Ende, C. W., et al. (2020). β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. Journal of the American Chemical Society. [Link]

- Wang, Y., et al. (2020). Copper-Promoted Conjugate Addition of Carboxylic Acids to this compound (ESF) for Constructing Aliphatic Sulfonyl Fluorides. Organic Letters. [Link]

- ResearchGate. (n.d.). Synthetic applications of α‐aryl ethenesulfonyl fluorides.

- ResearchGate. (n.d.). This compound: The Most Perfect Michael Acceptor Ever Found?

- Chen, Q., Mayer, P., & Mayr, H. (2016). This compound: The Most Perfect Michael Acceptor Ever Found?

- Zheng, Q., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase.

- ResearchGate. (n.d.). A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions | Request PDF.

- Zhou, Y., et al. (2022). Advancing Protein Therapeutics through Proximity-Induced Chemistry.

- Qin, H. L., et al. (2016). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry.

- Smedley, C. J., et al. (2023). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs.

- Chen, Q., Mayer, P., & Mayr, H. (2016). This compound: The Most Perfect Michael Acceptor Ever Found? ouci.u-tokyo.ac.jp. [Link]

- Li, C., et al. (2019). A rapid access to aliphatic sulfonyl fluorides.

- ResearchGate. (n.d.). Ethensulfonylfluorid: der beste je entdeckte Michael-Akzeptor? | Request PDF.

- Mukherjee, H., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]

- Li, G., et al. (2023). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

- Parker, C. G., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry. [Link]

- Mukherjee, H., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Semantic Scholar. [Link]

- ResearchGate. (n.d.). Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal.

- ResearchGate. (n.d.). Organocatalytic Michael Addition of β-Ketoesters and this compound: Access to Chiral δ-Sultones via SuFEx Chemistry | Request PDF.

- Moses, J. E. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. [Link]

Sources

- 1. Making Kilograms of this compound - ChemistryViews [chemistryviews.org]

- 2. 乙烯磺酰氟 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: The Most Perfect Michael Acceptor Ever Found? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: The Most Perfect Michael Acceptor Ever Found? [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, bioconjugation and stability studies of [18 F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.monash.edu [research.monash.edu]

- 10. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | Starshinechemical [starshinechemical.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. This compound (ESF): An On-Water Procedure for the Kilogram-Scale Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. med.stanford.edu [med.stanford.edu]

- 21. A rapid access to aliphatic sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pnas.org [pnas.org]

- 26. A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ethylenesulphonyl fluoride - Safety Data Sheet [chemicalbook.com]

- 28. combi-blocks.com [combi-blocks.com]

A Technical Guide to the Spectroscopic Characterization of Ethenesulfonyl Fluoride (ESF)

Introduction: The Significance of a Privileged Michael Acceptor

Ethenesulfonyl fluoride (ESF), also known as vinyl sulfonyl fluoride, has emerged as a uniquely powerful and versatile electrophile in modern organic chemistry. Its profound reactivity as a Michael acceptor is central to its utility in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept that has provided chemists with a robust toolkit for forging stable covalent linkages.[1] For researchers, scientists, and drug development professionals, the ability to rapidly and reliably synthesize and conjugate molecules is paramount. ESF's stability in aqueous media and its predictable reactivity make it an invaluable building block for creating novel therapeutics, chemical probes, and advanced materials.[2]

Given its high reactivity and volatility, rigorous and unambiguous characterization of ESF is not merely a procedural formality but a critical necessity for ensuring purity, monitoring reaction progress, and validating the structure of its derivatives. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—for this compound. The focus is not only on the data itself but on the underlying principles and experimental considerations that enable confident and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone of structural elucidation for ESF. A multi-nuclear (¹H, ¹³C, and ¹⁹F) approach provides a complete picture of the molecule's electronic environment and connectivity.

Experimental Protocol: NMR Sample Preparation and Acquisition

The volatile nature of this compound necessitates careful sample preparation to ensure accurate and reproducible results.

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which ESF is fully soluble. Deuterated chloroform (CDCl₃) is a common and effective choice.

-

Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of this compound in ~0.6 mL of the deuterated solvent.

-

Internal Standard:

-

For ¹H and ¹³C NMR, tetramethylsilane (TMS) is typically used as the internal standard (0 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

For ¹⁹F NMR, a common external standard is trichlorofluoromethane (CFCl₃), defined as 0 ppm.[3]

-

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio, particularly for ¹³C NMR.

¹H NMR Spectroscopy: Deciphering a Complex Spin System

The ¹H NMR spectrum of this compound is a classic example of a second-order AMX spin system, complicated further by coupling to the fluorine nucleus. The three non-equivalent vinyl protons give rise to three distinct and complex multiplets.

The strong electron-withdrawing nature of the sulfonyl fluoride group deshields all three protons, shifting them downfield into the typical vinyl region. The terminal (=CH₂) protons are diastereotopic, meaning they are chemically non-equivalent.

-

Hₓ: The proton on the carbon adjacent to the SO₂F group.

-

Hₐ & Hₘ: The two terminal protons, which are cis and trans to Hₓ, respectively.

Each proton signal is split by the other two protons and by the ¹⁹F nucleus. The expected splitting pattern for each is a doublet of doublets of doublets (ddd).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Hₓ | ~6.8 - 7.0 | ddd | ³JHₓ-Hₘ (trans) ≈ 15-17 Hz³JHₓ-Hₐ (cis) ≈ 9-11 Hz³JHₓ-F ≈ 3-5 Hz |

| Hₘ | ~6.5 - 6.7 | ddd | ³JHₘ-Hₓ (trans) ≈ 15-17 Hz²JHₘ-Hₐ (geminal) ≈ 1-3 Hz⁴JHₘ-F ≈ 1-2 Hz |

| Hₐ | ~6.2 - 6.4 | ddd | ³JHₐ-Hₓ (cis) ≈ 9-11 Hz²JHₐ-Hₘ (geminal) ≈ 1-3 Hz⁴JHₐ-F (long-range) < 1 Hz |

Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency.

The analysis of these couplings is crucial. For instance, the large coupling constant (~16 Hz) confirms the trans relationship between Hₓ and Hₘ, while the smaller vinyl coupling (~10 Hz) confirms the cis relationship between Hₓ and Hₐ. The presence of ³JH-F coupling confirms the through-bond proximity of Hₓ to the fluorine atom.[4] Advanced techniques like ¹H{¹⁹F} decoupling can simplify the spectrum to a standard AMX system, allowing for easier assignment of the proton-proton couplings.[5]

Caption: ¹H-¹H and ¹H-¹⁹F coupling relationships in this compound.

¹⁹F NMR Spectroscopy: A Sensitive Probe for Purity and Reactivity

¹⁹F NMR is an exceptionally powerful technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and its vast chemical shift range, which minimizes signal overlap.[6]

For this compound, the ¹⁹F NMR spectrum is characterized by a single signal corresponding to the fluorine atom of the -SO₂F group. This signal is typically found in the range of +40 to +70 ppm (relative to CFCl₃). The signal appears as a multiplet due to coupling with the vinyl protons, primarily a doublet of doublets arising from the larger three-bond coupling to Hₓ and the smaller four-bond coupling to Hₘ.

Table 2: Predicted ¹⁹F NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|

| -SO₂F | +45 to +65 | ddd (often appears as dd) | ³JF-Hₓ ≈ 3-5 Hz⁴JF-Hₘ ≈ 1-2 Hz |

The simplicity and high sensitivity of the ¹⁹F NMR spectrum make it an ideal tool for:

-

Purity Assessment: The integral of the ESF signal relative to a fluorinated internal standard allows for precise quantification of purity.

-

Reaction Monitoring: In SuFEx or Michael addition reactions, the disappearance of the ESF signal provides a clear and unambiguous measure of reaction completion.[7][8]

¹³C NMR Spectroscopy: Probing the Carbon Backbone

The ¹³C NMR spectrum of ESF shows two distinct signals for the two sp²-hybridized carbon atoms.

-

C1 (α-carbon): The carbon directly attached to the sulfonyl fluoride group is significantly deshielded due to the strong inductive electron withdrawal. It will also exhibit splitting due to a two-bond coupling with the fluorine atom (²JC-F).

-

C2 (β-carbon): The terminal methylene carbon is less deshielded than C1. It may show a smaller three-bond coupling to fluorine (³JC-F).

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C H=CH₂ | ~135 - 140 | d (doublet) | ²JC-F ≈ 15-25 Hz |

| CH=C H₂ | ~130 - 135 | d (doublet) | ³JC-F ≈ 2-5 Hz |

The observation of carbon-fluorine coupling provides additional confirmation of the molecular structure.[4]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the this compound molecule. The spectrum is dominated by strong absorptions related to the sulfonyl fluoride moiety.

Experimental Protocol: IR Spectrum Acquisition

-

Method: For a liquid sample like ESF, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Acquisition: The plates are mounted in the spectrometer, and the transmission spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Background: A background spectrum of the clean, empty salt plates should be run first and automatically subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The key diagnostic peaks in the IR spectrum of this compound are the powerful stretching vibrations of the S=O and S-F bonds.

Table 4: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~1630 | Medium | C=C Stretch (vinyl group) |

| ~1420 | Strong | S=O Asymmetric Stretch |

| ~1210 | Strong | S=O Symmetric Stretch |

| ~810 | Strong | S-F Stretch |

The two intense and sharp bands for the S=O stretches are unmistakable hallmarks of the sulfonyl group.[9] The asymmetric stretch occurs at a higher frequency than the symmetric stretch. The presence of a strong band around 810 cm⁻¹ is highly characteristic of the S-F bond stretch, providing definitive evidence for the sulfonyl fluoride functional group.[10]

Caption: Workflow for the complete spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound by NMR (¹H, ¹³C, ¹⁹F) and IR is essential for its effective use in research and development. ¹H NMR reveals the detailed connectivity and stereochemistry of the vinyl group through complex splitting patterns. ¹⁹F NMR offers a highly sensitive and quantitative tool for assessing purity and monitoring reactions. ¹³C NMR confirms the carbon framework and the electronic influence of the SO₂F group. Finally, IR spectroscopy provides rapid and definitive confirmation of the critical sulfonyl fluoride functional group. Together, these techniques provide a self-validating system of analysis, ensuring the quality and identity of this privileged reagent and enabling its confident application in the synthesis of next-generation molecules.

References

- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (2015). The Royal Society of Chemistry. [Link]

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (2013). The Royal Society of Chemistry. [Link]

- Infrared Spectroscopy Absorption Table. (2021). Chemistry LibreTexts. [Link]

- Novak, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.

- Novak, P., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Panshin, B.I., et al. (2016). Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Fluorine notes. [Link]

- Facey, G. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]

- Nishiyama, Y., et al. (2022). Ultrafast 19F MAS NMR Spectroscopy of Organic Solids at MAS Frequencies of 60-111 kHz. ChemRxiv. [Link]

- Glagovich, N. (2007). Coupling of Protons with Fluorine.

- Fluorine-19 nuclear magnetic resonance spectroscopy. (2023). Wikipedia. [Link]

- Spectral Database Index. Infrared and Raman Users Group (IRUG). [Link]

- This compound: The Most Perfect Michael Acceptor Ever Found?. (2016).

Sources

- 1. Sulfuryl fluoride [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. notes.fluorine1.ru [notes.fluorine1.ru]

Ethenesulfonyl Fluoride (ESF): A Dually Reactive Hub for Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

An In-Depth Technical Guide

Abstract

Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a cornerstone of click chemistry, prized for its reliability, modularity, and biocompatibility.[1] Central to its expanding utility are versatile connective hubs that enable the rapid assembly of complex molecular architectures. Among these, ethenesulfonyl fluoride (ESF) distinguishes itself as a uniquely powerful reagent.[2][3] It is not merely a carrier of the SuFExable sulfonyl fluoride (-SO₂F) group; its vinyl moiety introduces a second, orthogonal mode of reactivity. ESF is an exceptionally potent Michael acceptor, readily engaging with a vast array of nucleophiles.[4][5] This dual-reactivity profile allows for a two-stage functionalization strategy: an initial conjugate addition to install the sulfonyl fluoride warhead onto a molecule of interest, followed by a classic SuFEx reaction to form a stable linkage. This guide provides an in-depth exploration of the mechanisms governing ESF's action in SuFEx chemistry, offers field-proven insights into its application, and presents detailed protocols for its use in chemical synthesis and bioconjugation.

The SuFEx Philosophy: Stability Meets Reactivity

The power of SuFEx chemistry originates from the unique properties of the sulfur(VI)-fluoride bond.[6][7] Unlike their sulfonyl chloride counterparts, sulfonyl fluorides are remarkably stable to hydrolysis and reduction, yet can be "awakened" under specific conditions to react with nucleophiles.[4][8] This balance of stability and "spring-loaded" reactivity is the essence of its click chemistry designation.[9] ESF is a premier example of a carbon-based SuFEx hub, offering a reliable method to introduce the highly stable but reactive -SO₂F group into diverse molecular scaffolds.[10][11]

The Primary Mechanism: ESF as a Michael Acceptor

The initial and most characteristic reaction of ESF is its function as a powerful electrophile in Michael (conjugate) additions. The electron-withdrawing sulfonyl fluoride group polarizes the vinyl system, rendering the β-carbon highly susceptible to nucleophilic attack.[5][12] This reaction is efficient, high-yielding, and proceeds with a wide range of N, O, S, and C-centered nucleophiles.[4]

The general mechanism involves three key steps:

-

Nucleophilic Attack: A nucleophile adds to the β-carbon of the double bond.

-

Intermediate Formation: This addition breaks the π-bond, forming a resonance-stabilized carbanion (enolate) intermediate.

-

Protonation: The intermediate is quenched by a proton source (often the solvent or a conjugate acid) to yield the final 2-substituted ethanesulfonyl fluoride adduct.[13][14]

The result of this first step is the covalent attachment of a molecule of interest to a stable, yet SuFEx-ready, sulfonyl fluoride handle.

Diagram 2: The base-catalyzed SuFEx reaction of an ESF-derived adduct with a phenol.

Application in Bioconjugation and Covalent Probe Development

The dual reactivity of ESF is particularly advantageous in chemical biology and drug discovery. The sulfonyl fluoride "warhead" is privileged because, unlike many covalent modifiers that exclusively target cysteine, it can react with a broader range of nucleophilic amino acid residues. [8][15]This reactivity is context-dependent, meaning the residue must be in a suitable microenvironment within a protein's binding pocket to be modified, which enhances selectivity. [11][16] This "beyond-cysteine" targeting is a significant advantage, as residues like lysine and tyrosine are far more abundant in the proteome than cysteine. [15][17]

| Nucleophilic Amino Acid | Reactivity with Sulfonyl Fluoride | Stability of Adduct | Key Insights |

|---|---|---|---|

| Tyrosine | Moderate to High | Stable (Sulfonate Ester) | A primary target for SuFEx-based probes. The phenolic hydroxyl is a good nucleophile, especially when deprotonated. [6][16] |

| Lysine | Moderate | Stable (Sulfonamide) | The primary amine of the side chain reacts to form a robust sulfonamide linkage. [6][16] |

| Serine / Threonine | Moderate (context-dependent) | Stable (Sulfonate Ester) | Often requires activation, such as in the active site of serine proteases where PMSF and AEBSF are classic inhibitors. [8] |

| Histidine | Moderate | Stable | The imidazole side chain is a competent nucleophile. [6][15] |

| Cysteine | High | Unstable (Thiosulfonate Ester) | While the reaction is rapid, the resulting adduct is prone to hydrolysis, making sulfonyl fluorides generally unsuitable for durable cysteine targeting. [16] |

This tunable reactivity allows for the development of highly selective covalent probes and inhibitors. A common strategy involves designing a molecule with a recognition element that binds non-covalently to a target protein, positioning the ESF-derived sulfonyl fluoride moiety near a nucleophilic residue to facilitate an efficient and selective covalent bond formation. [16][17]

Experimental Protocol: Two-Stage Synthesis of a Biaryl Sulfonate

This protocol exemplifies the dual-action mechanism of ESF. In Stage 1, a thia-Michael addition is performed. In Stage 2, the resulting sulfonyl fluoride undergoes a base-catalyzed SuFEx reaction with a phenol.

Diagram 3: Experimental workflow for the two-stage functionalization using ESF.

Methodology Details:

Stage 1: Thia-Michael Addition of Thiophenol to ESF

-

Rationale: This step installs the sulfonyl fluoride handle onto a simple aromatic thiol. A base is used to generate the more nucleophilic thiophenolate anion, accelerating the reaction.

-

Procedure:

-

To a stirred solution of thiophenol (1.0 equiv) in dichloromethane (DCM, 0.2 M) at 0°C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.05 equiv).

-

Stir the mixture for 10 minutes.

-

Add this compound (ESF, 1.1 equiv) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.

-

Upon completion, dilute the reaction with DCM and wash with 1M HCl (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel chromatography to yield 2-(phenylthio)ethanesulfonyl fluoride.

-

Stage 2: Accelerated SuFEx (ASCC) Reaction [10]

-

Rationale: This is a silica-free SuFEx protocol that uses a synergistic catalytic system. Hexamethyldisilazane (HMDS) acts as a fluoride scavenger and water scavenger, while a strong, non-nucleophilic base like BTMG activates the phenol. This allows the reaction to proceed directly from alcohols, bypassing the need to pre-form silyl ethers. [18]* Procedure:

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 2-(phenylthio)ethanesulfonyl fluoride (1.0 equiv), a desired phenol (e.g., 4-methoxyphenol, 1.1 equiv), and hexamethyldisilazane (HMDS, 5.0 equiv) in anhydrous DMF (0.4 M).

-

Add 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG, 1.0 equiv).

-

Heat the reaction mixture to 65°C and stir for 16 hours.

-

Monitor the reaction for the disappearance of the starting sulfonyl fluoride by LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel chromatography to yield the final 2-(phenylthio)ethyl 4-methoxyphenyl sulfonate.

-

Conclusion

This compound is a powerful and versatile reagent whose utility in SuFEx chemistry is defined by its dual-reactivity mechanism. Its capacity to first engage in highly efficient Michael additions allows for the seamless installation of a sulfonyl fluoride handle onto a vast range of molecular scaffolds. The subsequent activation of this handle in a SuFEx "click" reaction enables the formation of exceptionally stable covalent linkages. This two-stage approach provides researchers with a robust and modular platform for applications spanning materials science, polymer synthesis, and, most compellingly, the development of next-generation covalent probes and therapeutics for "beyond-cysteine" biological targets.

References

- Moses, J. E., et al. (2021). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs.

- Pascali, G., et al. (2018). Synthesis, bioconjugation and stability studies of [18 F]this compound. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

- Lanyon-Hogg, T., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. MedChemComm. [Link]

- Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]

- Guibbal, F., et al. (2018). Synthesis, bioconjugation and stability studies of [18F]this compound. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

- Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. Semantic Scholar. [Link]

- Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. CSHL Scientific Digital Repository. [Link]

- Smedley, C. J., et al. (2023). Sulfur fluoride exchange.

- Liu, F., et al. (2020). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins.

- Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing). [Link]

- Kelly, J. M., et al. (2022). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au. [Link]